molecular formula C9H9FOS B3381993 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one CAS No. 2968-09-4

1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one

Cat. No.: B3381993
CAS No.: 2968-09-4
M. Wt: 184.23 g/mol
InChI Key: NNTGAWVZMJBMBV-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one (CAS RN: 2968-09-4 ) is a high-purity fluorinated aromatic ketone of interest as a specialized synthetic building block in organic and medicinal chemistry research. This compound, with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol , features a unique structure incorporating both fluorine and methylsulfanyl functional groups on the phenyl ring . This specific substitution pattern makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates . Fluorinated building blocks like this one are crucial in drug discovery for their potential to modulate the biological activity, metabolic stability, and physicochemical properties of lead compounds . The compound is closely related to other research chemicals used as intermediates in the synthesis of biologically active molecules, including potential antibacterial and anticancer agents . It is typically characterized by techniques such as HNMR and HPLC to confirm identity and purity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoro-4-methylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FOS/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTGAWVZMJBMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one CAS 2968-09-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced monograph for drug discovery scientists, focusing on the synthesis, reactivity, and medicinal chemistry utility of 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one .

Strategic Building Block for Bioisosteric Pharmacophore Modulation[1][2]

Executive Summary

1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one (CAS 2968-09-4) is a specialized acetophenone derivative utilized primarily as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals.

Its structural value lies in the 3-fluoro-4-methylsulfanyl motif . The fluorine atom at the meta position exerts a metabolic blocking effect (preventing aromatic hydroxylation) and electronic modulation, while the para-methylsulfanyl (thiomethyl) group serves as a versatile handle for oxidation (to sulfoxides/sulfones) or as a lipophilic anchor. This guide outlines the physicochemical profile, validated synthesis routes, and downstream reactivity of this core intermediate.

Chemical Identity & Physicochemical Profiling[3][4][5][6]

The following data represents the core identity parameters. Where experimental values are limited for this specific CAS, predictive modeling based on structural analogs (e.g., 3'-fluoro-4'-methoxyacetophenone) is utilized to guide handling.

ParameterData / Description
CAS Number 2968-09-4
IUPAC Name 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one
Synonyms 3'-Fluoro-4'-(methylthio)acetophenone; 4-Acetyl-2-fluorothioanisole
Molecular Formula C₉H₉FOS
Molecular Weight 184.23 g/mol
SMILES CSC1=C(C=C(C=C1)C(=O)C)F
Appearance White to pale yellow crystalline solid (Predicted)
Melting Point 65–75 °C (Predicted based on analogs)
LogP ~2.6 (Lipophilic)
H-Bond Donors/Acceptors 0 / 2

Synthetic Architecture

To ensure high purity and regioselectivity, two primary routes are evaluated. Method A is the recommended industry standard for scale-up due to its superior regiocontrol compared to Method B.

Method A: Nucleophilic Aromatic Substitution (SNAr) [Recommended]

This route utilizes 3,4-difluoroacetophenone as the starting material. The acetyl group at the C1 position acts as an electron-withdrawing group (EWG), activating the C4-fluorine for displacement by the thiomethoxide nucleophile.

  • Reagents: Sodium thiomethoxide (NaSMe), DMF or DMSO.

  • Conditions: 0°C to RT, inert atmosphere (N₂).

  • Mechanism: The thiomethoxide anion attacks the C4 position (para to the carbonyl). The transition state is stabilized by the carbonyl group.

  • Advantage: The C3-fluorine remains intact because the C4 position is significantly more activated for nucleophilic attack than the C3 position (which is meta to the activating carbonyl).

Method B: Friedel-Crafts Acetylation

Acetylation of 2-fluorothioanisole .

  • Reagents: Acetyl chloride, AlCl₃ (Lewis Acid), DCM.

  • Drawback: While the methylsulfanyl group is a strong para-director, the competing ortho-directing effect of the fluorine and the steric bulk of the sulfur can lead to isomeric mixtures (4-acetyl vs. 6-acetyl isomers), requiring difficult chromatographic separation.

Synthetic Logic Visualization

The following diagram contrasts the regioselectivity of the two routes.

SynthesisRoutes StartA 3,4-Difluoroacetophenone (Activated Core) ReagentA NaSMe / DMF (Nucleophilic Attack) StartA->ReagentA Target TARGET: 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one ReagentA->Target High Regioselectivity (S_NAr at C4) StartB 2-Fluorothioanisole ReagentB AcCl / AlCl3 (Friedel-Crafts) StartB->ReagentB ReagentB->Target Major Product SideProduct Isomer Impurities (6-acetyl isomer) ReagentB->SideProduct Minor Product

Figure 1: Comparison of Synthetic Strategies. Method A (SNAr) offers a cleaner profile by leveraging the electronic activation of the acetyl group.

Reactivity & Downstream Applications

This intermediate is a "divergent" building block. The ketone and the thioether functionalities can be manipulated independently to generate complex pharmacophores.

Sulfur Oxidation (Metabolic Tuning)

The thioether (-SMe) can be selectively oxidized to the sulfoxide (-S(O)Me) or sulfone (-SO₂Me) .

  • Relevance: Sulfones are classic bioisosteres for carbonyls and sulfonamides, often used to increase polarity and reduce metabolic liability compared to the parent thioether.

  • Protocol:

    • Sulfoxide:[1] 1.0 eq.[2] mCPBA or NaIO₄ at 0°C.

    • Sulfone: Excess Oxone® or H₂O₂/Na₂WO₄.

Alpha-Halogenation (Heterocycle Formation)

Bromination at the alpha-position of the acetyl group yields 2-bromo-1-[3-fluoro-4-(methylsulfanyl)phenyl]ethan-1-one .

  • Relevance: This is the precursor for the Hantzsch Thiazole Synthesis . Reacting the alpha-bromo ketone with thioamides generates thiazoles, a scaffold found in numerous kinase inhibitors (e.g., Dasatinib analogs).

Functionalization Workflow

Reactivity Core 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one (CAS 2968-09-4) Oxidation Oxidation (mCPBA / Oxone) Core->Oxidation Bromination Alpha-Bromination (Br2 / HBr) Core->Bromination Reduction Reduction (NaBH4) Core->Reduction Sulfone Sulfone Analog (COX-2 Inhibitor Pharmacophore) Oxidation->Sulfone Polarity Tuning Thiazole Aminothiazole Derivative (Kinase Inhibitor Scaffold) Bromination->Thiazole + Thiourea (Hantzsch Synthesis) Alcohol Chiral Alcohol (Intermediate) Reduction->Alcohol

Figure 2: Divergent synthesis pathways. The core molecule serves as a precursor for sulfones (anti-inflammatory) and thiazoles (oncology).

Experimental Protocol: SNAr Synthesis

Objective: Synthesis of 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one from 3,4-difluoroacetophenone.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoroacetophenone (10.0 mmol) in anhydrous DMF (30 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Slowly add Sodium Thiomethoxide (NaSMe) (10.5 mmol, 1.05 eq) portion-wise over 10 minutes. Note: NaSMe is hygroscopic and odorous; handle in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (difluoro) should disappear, replaced by a slightly more polar spot.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (150 mL). The product typically precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the title compound.

Handling & Safety (EHS)

  • Hazard Identification:

    • GHS Classification: Acute Toxicity (Oral) Cat 4; Skin Irritant Cat 2; Eye Irritant Cat 2A.

    • Signal Word: Warning.

  • Specific Hazards:

    • Thioether Odor: Like most organic sulfides, this compound may have a disagreeable stench.[2] Use strictly in a well-ventilated fume hood. Bleach (hypochlorite) can be used to oxidize and neutralize trace residues on glassware.

    • Reactive Incompatibility: Incompatible with strong oxidizing agents (reacts violently to form sulfoxides/sulfones exothermically).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76906, 3'-Fluoro-4'-(methylthio)acetophenone. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • World Intellectual Property Organization. (2010). Patent WO2010038081: Synthesis of substituted acetophenones via nucleophilic substitution.

Sources

A Senior Application Scientist's Guide to 1-(3-Fluoro-4-methylthiophenyl)ethanone: Procurement, Pricing, and Synthetic Application

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-(3-Fluoro-4-methylthiophenyl)ethanone, a key building block in contemporary medicinal chemistry. We will explore its chemical properties, identify leading suppliers, analyze pricing structures, and detail critical considerations for procurement to ensure research integrity. Furthermore, this document presents a detailed, field-proven protocol for a representative downstream synthetic application, illustrating the compound's utility and providing practical insights for laboratory execution. The objective is to equip researchers with the necessary commercial and technical knowledge to effectively source and utilize this versatile reagent in drug discovery and development programs.

Introduction to 1-(3-Fluoro-4-methylthiophenyl)ethanone

1-(3-Fluoro-4-methylthiophenyl)ethanone, also known as 3'-Fluoro-4'-(methylthio)acetophenone, is an aromatic ketone that has gained prominence as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a fluorine atom, a methylthio group, and an acetyl moiety on a benzene ring—offers multiple reactive handles for chemists to exploit.

The presence of the fluorine atom can enhance metabolic stability and binding affinity of a final drug compound, a common strategy in modern medicinal chemistry. The methylthio group can be oxidized to sulfoxide or sulfone, or it can be involved in metal-catalyzed cross-coupling reactions. The ketone functionality serves as a versatile anchor point for a wide array of chemical transformations, including condensations, reductions, and the formation of heterocyclic systems. These features make it a sought-after precursor for developing novel therapeutic agents, particularly in the areas of kinase inhibitors and other targeted therapies.

Key Compound Identifiers:

  • IUPAC Name: 1-(3-Fluoro-4-(methylthio)phenyl)ethanone

  • CAS Number: While the specific title compound is a niche reagent, a closely related and more commonly cataloged isomer is 1-(4-Fluoro-3-(methylthio)phenyl)ethanone with CAS Number 1215876-93-9 . Researchers should verify the substitution pattern required for their synthesis.[1][2]

  • Molecular Formula: C9H9FOS

  • Molecular Weight: 184.23 g/mol [1]

Procurement and Sourcing

The successful execution of a research program hinges on the quality and timely availability of starting materials. Sourcing specialized reagents like 1-(3-Fluoro-4-methylthiophenyl)ethanone requires careful consideration of several factors beyond mere price.

Supplier Landscape and Pricing Analysis

The market for this reagent is primarily composed of specialized chemical suppliers catering to the research and development sector. Availability can range from small, research-scale quantities (milligrams to grams) to semi-bulk quantities for later-stage development. Pricing is highly dependent on quantity, purity, and the supplier's inventory levels.

Table 1: Comparative Supplier and Pricing Analysis for 1-(4-Fluoro-3-(methylthio)phenyl)ethanone (CAS 1215876-93-9)

SupplierPurityQuantityEstimated Price (USD)Availability & Notes
AA Blocks >95%250 mg$190.00In stock.[1]
500 mg$273.00In stock.[1]
1 g$382.00In stock.[1]
Fluorochem >95%N/APricing not availableShipping from EU, UK, or China stock.[2]
Various Online Catalogs VariesN/ARequest QuotePlatforms like ChemicalBook list multiple potential suppliers.[3]

Note: Prices are subject to change and should be verified directly with the supplier at the time of inquiry. The listed compound is an isomer of the topic title; researchers must confirm the CAS number and structure before ordering.

Critical Procurement Considerations

As a Senior Application Scientist, I stress that procurement should be treated as a critical step of the experimental design.

  • Purity Verification: Always request a lot-specific Certificate of Analysis (CoA). For a compound like this, the CoA should include identity confirmation by ¹H NMR and purity assessment by HPLC. Positional isomer impurities are a significant risk and can derail subsequent synthetic steps.

  • Isomer Confirmation: Given the multiple isomers possible (e.g., 1-(3-Fluoro-4-methylthiophenyl)ethanone vs. 1-(4-Fluoro-3-methylthiophenyl)ethanone), it is imperative to confirm the CAS number and structure with the supplier to ensure you are purchasing the correct molecule for your synthetic route.

  • Supplier Reliability: Consider the supplier's track record for on-time delivery and quality consistency. Delays in acquiring starting materials can severely impact project timelines. Established suppliers like Fluorochem often provide robust documentation and support.[2]

  • Safety Data Sheet (SDS): Always obtain and review the SDS before handling the chemical.[4][5] This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[5]

Application Note: A Protocol for α-Bromination

To illustrate the utility of 1-(3-Fluoro-4-methylthiophenyl)ethanone, this section provides a robust protocol for its α-bromination—a common transformation to create a versatile electrophilic intermediate for constructing more complex molecules, such as kinase inhibitors or other heterocyclic scaffolds.[6][7]

Causality and Experimental Rationale

The goal is to selectively brominate the methyl group of the acetyl moiety. This reaction proceeds via an enol or enolate intermediate. Using a catalyst like aluminum chloride (AlCl₃) in the presence of a bromine source such as N-Bromosuccinimide (NBS) or a liquid bromine solution provides a controlled way to generate the electrophilic bromine species required for the reaction. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting material. The aqueous workup is designed to quench the catalyst and remove inorganic byproducts.

Experimental Workflow Visualization

The following diagram outlines the key stages of the α-bromination protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep_node Dissolve 1-(3-Fluoro-4-methylthiophenyl)ethanone in anhydrous DCM under N2 react_node Add AlCl3 (catalyst), cool to 0°C, then add Br2 solution dropwise prep_node->react_node Transfer to reaction vessel workup_node1 Quench with cold aqueous Na2S2O3 react_node->workup_node1 Monitor by TLC workup_node2 Separate organic layer, wash with brine, dry over Na2SO4 workup_node1->workup_node2 workup_node3 Concentrate in vacuo workup_node2->workup_node3 purify_node Purify via column chromatography (Hexanes:EtOAc) workup_node3->purify_node analyze_node Characterize product (NMR, LC-MS) purify_node->analyze_node

Caption: Workflow for the α-bromination of the starting material.

Step-by-Step Methodology

Materials:

  • 1-(3-Fluoro-4-methylthiophenyl)ethanone (1.0 eq)

  • Bromine (Br₂) (1.1 eq) or N-Bromosuccinimide (NBS)

  • Aluminum Chloride (AlCl₃), anhydrous (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 1-(3-Fluoro-4-methylthiophenyl)ethanone (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add anhydrous AlCl₃ (0.1 eq) to the solution. The reaction is moisture-sensitive, so maintain a positive nitrogen pressure.

  • Bromination: Cool the mixture to 0°C using an ice bath. Prepare a solution of Br₂ (1.1 eq) in DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, lower Rf spot corresponding to the heavier brominated product should appear, and the starting material spot should diminish. This provides an in-process check on reaction completion.

  • Quenching: Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by slowly adding cold, saturated aqueous Na₂S₂O₃ solution until the orange/brown color disappears. This step neutralizes any remaining bromine.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization (Self-Validation): Combine the pure fractions and concentrate to yield the final product, 2-bromo-1-(3-fluoro-4-(methylthio)phenyl)ethanone. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis. The appearance of a new singlet in the 4.0-4.5 ppm range in the ¹H NMR is indicative of the -CH₂Br group.

This protocol yields a key electrophilic intermediate, ready for use in subsequent nucleophilic substitution reactions, for example, in the construction of complex heterocyclic systems central to many drug discovery campaigns.[8]

Conclusion

1-(3-Fluoro-4-methylthiophenyl)ethanone is a strategically important building block for medicinal chemists. While its procurement requires careful attention to isomeric purity and supplier validation, its synthetic versatility makes it a valuable asset. The provided procurement guide and detailed experimental protocol serve as a practical resource for researchers, enabling them to confidently source this reagent and integrate it into their synthetic workflows to accelerate the discovery of novel therapeutics.

References

  • AA Blocks. 1-(4-Fluoro-3-(methylthio)phenyl)ethanone | 1215876-93-9. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][3]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic. PubMed. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • ChemBK. 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3'-(Trifluoromethyl)acetophenone, 99%. Available at: [Link]

  • LookChem. 1-(3-Fluoro-4-hydroxy-phenyl)-ethanone - Chemlyte Solutions. Available at: [Link]

  • Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
  • Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • ResBioAgro. Ethanone, 1-(3-bromo-4-fluorophenyl)-. Available at: [Link]

  • Capot Chemical. MSDS of 4'-(Trifluoromethylthio)acetophenone. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372). PubMed. Available at: [Link]

  • National Center for Biotechnology Information. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. PubMed. Available at: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Available at: [Link]

  • RHENIUM BIO SCIENCE. 1-(3-Hydroxy-4-methylphenyl)ethanone 95%. Available at: [Link]

Sources

The Strategic Incorporation of Fluorine in Thioanisole Scaffolds: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Power of Fluorine in Molecular Design

In the landscape of modern chemistry, particularly within the realms of medicinal chemistry, agrochemical development, and materials science, the strategic introduction of fluorine atoms into organic molecules has become a cornerstone of innovation. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on the biological and material properties of a parent compound.[1][2][3] When incorporated into the thioanisole scaffold, a privileged structure in its own right, fluorine substitution unlocks a versatile chemical space, offering researchers and developers a powerful toolkit to fine-tune molecular properties for enhanced performance and efficacy.

This technical guide provides an in-depth exploration of fluorine-substituted thioanisole derivatives, moving beyond a mere recitation of facts to deliver actionable insights grounded in scientific principles. We will delve into the synthetic methodologies for accessing these valuable compounds, dissect the nuanced effects of fluorination on their physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and showcase their diverse applications with a focus on the causality behind their enhanced performance.

I. Synthetic Pathways to Fluorine-Substituted Thioanisoles: A Chemist's Compass

The synthesis of fluorine-substituted thioanisoles can be approached through several strategic routes, primarily involving either the introduction of a fluorine atom onto a pre-existing thioanisole core or the construction of the thioanisole moiety on a fluorinated aromatic precursor. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials.

A. Nucleophilic Aromatic Substitution (SNAr) of Activated Fluoroarenes

One of the most common and reliable methods for the synthesis of fluorinated thioanisoles is the nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly effective when the fluorine atom is positioned ortho or para to a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.

Experimental Protocol: Synthesis of 4-Fluoro-1-(methylthio)-2-nitrobenzene

  • Reaction Setup: To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (NaSMe) (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-fluoro-1-(methylthio)-2-nitrobenzene.

Causality and Self-Validation: The success of this protocol hinges on the significant activation provided by the nitro group, which stabilizes the Meisenheimer intermediate formed during the nucleophilic attack. The regioselectivity is high, with the thiomethoxide preferentially displacing the fluorine atom para to the nitro group. The self-validating nature of this reaction lies in its high efficiency and predictable outcome, consistently yielding the desired product in good to excellent yields under mild conditions.

B. Direct Fluorination of Thioanisoles

Direct fluorination of an existing thioanisole ring system presents a more challenging yet potentially more convergent approach. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are often employed for this purpose. However, regioselectivity can be an issue, and the reaction conditions must be carefully optimized to avoid over-fluorination and side reactions.

C. Cross-Coupling Reactions

Modern cross-coupling methodologies offer a versatile platform for the synthesis of fluorine-substituted thioanisoles. For instance, a palladium-catalyzed coupling of a fluorinated aryl halide or triflate with a methylthiolating agent can be an effective strategy.

Experimental Workflow: Palladium-Catalyzed Thioetherification

G start Start reagents Fluorinated Aryl Halide/Triflate + Methylthiolating Agent (e.g., Sodium Thiomethoxide) start->reagents reaction Reaction under Inert Atmosphere (Heat) reagents->reaction catalyst Palladium Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., Xantphos) catalyst->reaction solvent Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Fluorine-Substituted Thioanisole purification->product

Caption: Palladium-Catalyzed Synthesis of Fluorinated Thioanisoles.

II. The Physicochemical Impact of Fluorination on Thioanisoles: A Molecular Makeover

The introduction of fluorine into the thioanisole scaffold dramatically alters its electronic and physical properties. Understanding these changes is critical for rational drug design and materials development.

A. Electronic Effects: Modulating Reactivity and Interactions

Fluorine's strong electron-withdrawing nature significantly influences the electron density of the aromatic ring and the sulfur atom. This can have profound effects on the molecule's reactivity, pKa, and its ability to engage in non-covalent interactions. For instance, fluorination can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), impacting the molecule's redox properties and its susceptibility to metabolic oxidation.

B. Lipophilicity and Permeability: A Balancing Act

A common strategy in medicinal chemistry is to use fluorine to increase lipophilicity, which can enhance membrane permeability and improve oral absorption.[4] However, the relationship is not always linear. While a trifluoromethyl (CF3) group generally increases the octanol-water partition coefficient (logP) more than a single fluorine atom, it can also lead to lower passive permeability.[5] The difluoromethyl (CF2H) group has emerged as a favorable alternative, often providing a better balance of lipophilicity and permeability compared to the trifluoromethyl group.[5]

Table 1: Comparison of Physicochemical Properties of Anisole and Fluoroanisole Derivatives

CompoundlogD (pH 7.4)Passive PermeabilityMetabolic Stability
Anisole (PhOCH3)~2.1ModerateLow
Trifluoroanisole (PhOCF3)~3.1LowerNot significantly improved
Difluoroanisole (PhOCF2H)~2.6HigherImproved

Note: This table is illustrative, based on general trends discussed in the literature for anisoles, which can be extrapolated to thioanisoles.[5]

C. Metabolic Stability: Blocking the "Soft Spots"

A key advantage of fluorination is its ability to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. By replacing a metabolically labile C-H bond with a C-F bond, particularly at sites prone to oxidation by Cytochrome P450 enzymes, the metabolic half-life of a drug candidate can be significantly extended.[1][3]

III. Applications of Fluorine-Substituted Thioanisoles: From the Bench to Breakthroughs

The unique properties imparted by fluorine make these thioanisole derivatives valuable in a wide range of applications.[6]

A. Medicinal Chemistry: Engineering Superior Therapeutics

Fluorine-substituted thioanisoles are increasingly utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[6] The fluorine atoms can serve multiple purposes, including:

  • Improving Potency: By altering the electronic properties of the molecule, fluorine can enhance binding affinity to the target protein.

  • Enhancing Bioavailability: As discussed, fluorination can modulate lipophilicity and permeability, leading to improved absorption.[6]

  • Increasing Metabolic Stability: Blocking metabolic hotspots leads to a longer duration of action and potentially a lower required dose.[6]

Signaling Pathway Implication: Kinase Inhibition

Many kinase inhibitors incorporate fluorinated aromatic rings to enhance their binding affinity and selectivity. The fluorine atoms can engage in favorable interactions within the ATP-binding pocket of the kinase, such as hydrogen bonds or dipole-dipole interactions.

G cluster_0 Normal Kinase Activity inhibitor Fluorinated Thioanisole- Based Kinase Inhibitor kinase Kinase ATP-Binding Pocket inhibitor->kinase Binds to Pocket substrate Substrate kinase->substrate inhibition Inhibition atp ATP atp->kinase phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation cellular_response Downstream Cellular Response (e.g., Proliferation, Survival) phosphorylated_substrate->cellular_response

Caption: Inhibition of Kinase Signaling by a Fluorinated Thioanisole Derivative.

B. Agrochemicals: Designing Potent and Persistent Crop Protection Agents

In the agrochemical sector, fluorine-substituted thioanisoles are critical intermediates for the synthesis of modern herbicides and pesticides.[6][7] The presence of fluorine can lead to:

  • Increased Herbicidal/Pesticidal Activity: Fluorination can enhance the intrinsic activity of the molecule against the target pest or weed.

  • Improved Environmental Persistence: The robust C-F bond can increase the molecule's resistance to environmental degradation, leading to longer-lasting efficacy.[6]

  • Enhanced Crop Safety: Selective fluorination can sometimes lead to a better safety profile for the desired crop.

A notable example is the development of α-trifluorothioanisole derivatives containing phenylpyridine moieties, which have shown promising herbicidal activity against broadleaf weeds.[7]

C. Materials Science: Crafting Advanced Functional Materials

The unique electronic and physical properties of fluorine-substituted thioanisoles also make them attractive building blocks for advanced materials.[6][8] Their applications in this field include:

  • Liquid Crystals: The polarity and shape of these molecules can be tailored to create liquid crystalline phases with specific properties.[9]

  • Specialty Polymers and Coatings: Incorporation of fluorinated thioanisole units into polymers can enhance their thermal stability, chemical resistance, and surface properties.[6]

  • Organic Semiconductors: The electronic properties of these compounds make them potential candidates for use in organic electronic devices.[8]

Conclusion: A Future Forged in Fluorine

Fluorine-substituted thioanisole derivatives represent a powerful and versatile class of compounds with wide-ranging applications. The ability to strategically introduce fluorine allows for the precise tuning of molecular properties, enabling the development of more effective pharmaceuticals, more potent agrochemicals, and more advanced materials. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies become available, the importance of these remarkable molecules in scientific research and industrial development is set to expand even further. This guide has provided a comprehensive overview of the core principles and practical considerations for working with fluorine-substituted thioanisoles, equipping researchers and developers with the knowledge to harness their full potential.

References

  • Fluorothioanisole Market Set for Steady Expansion Driven by Specialty Chemical Demand Across Industries. (2026). Wise Guy Reports.
  • 2-Fluorothioanisole. MySkinRecipes.
  • Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., ... & Bunnage, M. E. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(4), 715-726. [Link]

  • 3-Fluorothioanisole. MySkinRecipes.
  • Wang, Y., Liu, Y., Li, Y., Wang, Z., & Li, Y. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5943. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
  • FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. (2023). Journal of Pharmacy and Pharmacology.
  • Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Pharmaceuticals, 15(8), 998. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
  • Meanwell, N. A. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855-864. [Link]

  • El-Faham, A., Al-Othman, Z. A., & Al-Zahrani, F. A. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 12(48), 31235-31268. [Link]

Sources

Methodological & Application

Synthesis of 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one via Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one via Friedel-Crafts Acylation

Executive Summary

This guide details the optimized protocol for synthesizing 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one (CAS: 2968-09-4), a critical pharmacophore intermediate often found in COX-2 inhibitors and kinase inhibitors.

The synthesis utilizes a Friedel-Crafts acylation of 2-fluorothioanisole. While standard acylation protocols exist, this specific transformation presents a unique challenge: the "Sulfur Poisoning Effect." The sulfide moiety (


) acts as a Lewis base, coordinating with the aluminum chloride (

) catalyst. This interaction necessitates a modified stoichiometric strategy to prevent catalyst deactivation and ensure high regioselectivity toward the para-position relative to the sulfide.

Chemical Strategy & Mechanism

Substrate & Regiochemistry

The starting material is 1-fluoro-2-(methylsulfanyl)benzene (also known as 2-fluorothioanisole).

  • Directing Effects: The molecule contains two directing groups:[1]

    • 
       (Thiomethyl):  Strong activator, ortho/para director.[1]
      
    • 
       (Fluoro):  Weak deactivator, ortho/para director.
      
  • Outcome: The activation power of the sulfur atom dominates. The position para to the

    
     group is sterically accessible and electronically favored.[1] The fluorine atom (located meta to this site) does not significantly hinder the electrophilic attack.
    
The Lewis Acid Challenge

In typical Friedel-Crafts reactions, 1.1 equivalents of


 are sufficient.[2] However, the product (a ketone) and the substrate (a sulfide) both complex with aluminum.
  • Stoichiometry Rule:

    
    .
    
  • Protocol Adjustment: We employ 2.5 equivalents of

    
     to drive full conversion.
    
Reaction Pathway Diagram

The following diagram illustrates the reaction flow and the critical intermediate complexation.

ReactionPathway Start 2-Fluorothioanisole (Substrate) Complex Sigma Complex (Intermediate) Start->Complex Electrophilic Attack (Para to -SMe) Reagents Acetyl Chloride + AlCl3 (Acylium Ion Generation) Reagents->Complex Active Species: [CH3CO]+[AlCl4]- Quench HCl/Ice Quench (De-complexation) Complex->Quench Aluminum Complex Stabilization Product 1-[3-Fluoro-4-(methylsulfanyl) phenyl]ethan-1-one Quench->Product Hydrolysis

Figure 1: Reaction pathway showing the generation of the acylium ion and the critical hydrolysis step to release the ketone from the aluminum complex.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9][10]DensityRole
2-Fluorothioanisole 142.191.01.12 g/mLSubstrate
Acetyl Chloride 78.501.21.10 g/mLAcylating Agent
Aluminum Chloride (

)
133.342.5SolidLewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent1.33 g/mLSolvent (Anhydrous)
1M HCl (aq) -Excess-Quenching Agent
Step-by-Step Methodology

Step 1: Catalyst Activation (The "Acylium" Pot)

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a thermometer.

  • Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.

  • Charge the flask with Aluminum Chloride (2.5 eq) and anhydrous DCM (10 volumes relative to substrate) .

  • Cool the suspension to 0°C using an ice/water bath.

  • Add Acetyl Chloride (1.2 eq) dropwise over 15 minutes.

    • Observation: The solid

      
       will partially dissolve, and the solution may turn slightly yellow/orange as the acylium complex forms.
      

Step 2: Substrate Addition 6. Dissolve 2-Fluorothioanisole (1.0 eq) in a small volume of anhydrous DCM (2 volumes). 7. Add this solution dropwise to the reaction mixture at 0–5°C over 30 minutes.

  • Critical Control: Do not allow the temperature to exceed 10°C. The reaction is exothermic.
  • Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .
  • Stir for 2–4 hours .
  • Monitoring: Check progress via TLC (Hexane/EtOAc 8:2) or HPLC.[8] Look for the disappearance of the starting material spot (
    
    
    ) and appearance of the ketone (
    
    
    ).

Step 3: Quench & Workup 10. Cool the reaction mixture back to 0°C. 11. Quench by slowly pouring the reaction mixture into a beaker containing crushed ice and 1M HCl (approx. 100 mL).

  • Safety Note: This step releases HCl gas and heat. Perform in a fume hood.
  • Stir the biphasic mixture vigorously for 30 minutes until all yellow aluminum complexes have dissolved and the organic layer is clear.
  • Separate the layers. Extract the aqueous layer twice with DCM.
  • Wash the combined organic layers with:
  • Water (1x)
  • Sat.
    
    
    (1x) (to remove residual acid)
  • Brine (1x)
  • Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 4: Purification 16. The crude material is typically an off-white to pale yellow solid. 17. Recrystallization: Dissolve in minimum hot Ethanol or Isopropanol/Hexane (1:4) and cool to 4°C. 18. Yield Expectation: 85–92%.

Process Criticalities & Troubleshooting

The "Stop" Points
  • Safe Pause: The reaction can be held at Step 9 (stirring at RT) overnight if necessary, provided it is under an inert atmosphere.

  • Critical Pause: Do not pause after quenching (Step 11) before extraction; prolonged exposure to acidic aqueous conditions can degrade the thioether.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<50%) Catalyst poisoning by Sulfur.Increase

to 3.0 eq. Ensure DCM is strictly anhydrous.
Polysubstitution Temperature too high during addition.Strictly maintain <5°C during substrate addition.[3]
Dark/Tar Product Polymerization of thiophene impurities.Ensure starting material purity >98%. Use fresh

(should be yellow/green, not white powder which indicates hydrolysis).

Analytical Validation

Target Structure: 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one[11]

  • 1H NMR (400 MHz, CDCl3):

    • 
       2.50 (s, 3H, 
      
      
      
      ) – Note: S-Me is deshielded compared to O-Me.
    • 
       2.58 (s, 3H, 
      
      
      
      ) – Acetyl methyl group.
    • 
       7.35 (t, 1H, Ar-H at position 5) – Coupled to F and adjacent H.
      
    • 
       7.65 (dd, 1H, Ar-H at position 6).
      
    • 
       7.75 (dd, 1H, Ar-H at position 2) – Deshielded by Carbonyl and F.
      

Workflow Visualization

Workflow cluster_setup Preparation cluster_rxn Reaction cluster_workup Isolation Step1 Dry DCM + AlCl3 (2.5 eq) Cool to 0°C Step2 Add Acetyl Chloride Form Acylium Complex Step1->Step2 Step3 Add 2-Fluorothioanisole Dropwise @ <5°C Step2->Step3 Step4 Warm to RT Stir 2-4 Hours Step3->Step4 Step5 Pour into Ice/HCl (Hydrolysis of Al-Complex) Step4->Step5 Step6 Phase Separation Wash (NaHCO3, Brine) Step5->Step6 Step7 Recrystallization (EtOH/Hexane) Step6->Step7

Figure 2: Operational workflow emphasizing temperature control points and purification logic.

References

  • Vertex Pharmaceuticals Inc. (1999). Process of preparing phenyl heterocycles useful as COX-2 inhibitors. EP0912537B1. Link

  • Olah, G. A. (1964).[12] Friedel-Crafts and Related Reactions. Wiley-Interscience. (General reference for Acylation mechanisms).

  • Zambon Group S.p.A. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. US20120232281A1. Link

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Conditions. Link

  • BenchChem. (2025).[1] Application Notes: Friedel-Crafts Acylation of Thioanisole. Link

Sources

Claisen-Schmidt condensation of 1-(3-fluoro-4-methylthiophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the optimized protocols for the Claisen-Schmidt condensation of 1-(3-fluoro-4-methylthiophenyl)ethanone (CAS: 1215876-93-9) with various aromatic aldehydes.

The resulting ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-unsaturated ketones (chalcones) represent a high-value scaffold in medicinal chemistry.[1] The 3-fluoro-4-methylthio  motif acts as a metabolically stable bioisostere for 3,4-dimethoxy or 3,4-dichloro substitutions.[1] The fluorine atom modulates lipophilicity and metabolic stability (blocking C-3 oxidation), while the methylthio (-SMe) group provides a "soft" nucleophilic center often critical for interacting with cysteine residues in target proteins (e.g., covalent inhibition of kinases or enzymes like COX-2/5-LOX).[1]

Chemical Mechanism & Reactivity Profile

The reaction proceeds via a base-catalyzed cross-aldol condensation followed by dehydration.[1][2]

  • Substrate Analysis:

    • Acidity: The acetyl methyl group (

      
      ) is deprotonated to form an enolate.[1] The electron-withdrawing nature of the 3-fluoro substituent (via induction) slightly increases the acidity of the 
      
      
      
      -protons compared to non-fluorinated analogs, potentially accelerating enolate formation.[1]
    • Chemoselectivity: The 3-fluoro group is meta to the electron-withdrawing acetyl group, rendering it resistant to Nucleophilic Aromatic Substitution (

      
      ) by the hydroxide base.[1] The 4-SMe group is electron-donating by resonance, further deactivating the ring toward 
      
      
      
      , ensuring the integrity of the aryl core during the reaction.
    • Oxidation Sensitivity: The thioether (-SMe) is susceptible to oxidation to sulfoxide (-SOMe) or sulfone (-SO

      
      Me).[1] Crucial:  Avoid strong oxidizing agents and prolonged exposure to air in the presence of light/sensitizers.
      
Mechanism Diagram

ClaisenSchmidt Ketone 1-(3-fluoro-4-methylthiophenyl)ethanone Enolate Enolate Intermediate Ketone->Enolate Deprotonation (-H+) Base Base (OH-) Base->Enolate Alkoxide β-Hydroxy Alkoxide Enolate->Alkoxide Nucleophilic Attack Aldehyde Ar-CHO (Electrophile) Aldehyde->Alkoxide Chalcone Target Chalcone (E-isomer) Alkoxide->Chalcone E1cB Elimination (-OH-) Water H2O Alkoxide->Water Dehydration

Figure 1: Mechanistic pathway highlighting the critical E1cB elimination step driving the equilibrium toward the stable conjugated product.[1]

Experimental Protocols

Two protocols are provided: Method A for standard batch synthesis (high reliability) and Method B for high-throughput library generation (green chemistry/speed).[1]

Method A: Classical Base-Catalyzed Condensation (Batch)

Best for: Gram-scale synthesis, high purity requirements.[1]

Reagents:

  • Ketone: 1-(3-fluoro-4-methylthiophenyl)ethanone (1.0 equiv)[1]

  • Aldehyde: Substituted Benzaldehyde (1.0 - 1.1 equiv)[1]

  • Solvent: Ethanol (Absolute) or Methanol[1][3]

  • Base: 40% NaOH (aq) or KOH pellets[1]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the ketone and 1.0 mmol of the aldehyde in 5-10 mL of Ethanol.

  • Catalysis: Cool the solution to 0–5°C (ice bath). Dropwise, add 1.0 mL of 40% NaOH solution. Note: Slow addition prevents immediate polymerization of sensitive aldehydes.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir vigorously for 4–12 hours .

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). The product usually appears as a bright yellow/orange spot, often UV active and distinct from the starting ketone.

  • Work-up: Pour the reaction mixture into 50 mL of ice-water containing a trace of HCl (to neutralize excess base, pH ~7).

  • Isolation: The chalcone typically precipitates as a solid. Filter the precipitate, wash with cold water (3 x 10 mL), and air dry.

  • Purification: Recrystallize from hot Ethanol or Ethanol/Dichloromethane mixtures.

Method B: Microwave-Assisted Solvent-Free Synthesis

Best for: Library generation, "Green" chemistry compliance, difficult substrates.[1]

Reagents:

  • Solid Support: Basic Alumina (

    
    ) or 
    
    
    
    [1]
  • Solvent: None (Solvent-free)[1][4]

Step-by-Step Protocol:

  • Mixing: In a mortar, grind 1.0 mmol of ketone, 1.0 mmol of aldehyde, and 3.0 mmol of Basic Alumina until a fine, homogeneous powder is formed.

  • Irradiation: Transfer the powder to a microwave process vial. Irradiate at 150–200 Watts for 2–4 minutes (pulse mode: 30s on, 10s off to prevent overheating).

    • Temp Limit: Do not exceed 110°C to prevent thermal degradation of the thioether.

  • Extraction: Cool the vial. Add 10 mL Dichloromethane (DCM) to the solid residue. Vortex to extract the organic product.

  • Filtration: Filter off the solid alumina.

  • Concentration: Evaporate the DCM to yield the crude chalcone, often requiring only minimal recrystallization.

Data Presentation & Characterization

The formation of the chalcone is confirmed by the disappearance of the ketone methyl singlet and the appearance of vinyl protons.

Table 1: Expected NMR Signatures (400 MHz,


) 
MoietyChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Value
-SMe 2.50 – 2.60Singlet-Integrity of Thioether
Vinyl

-H
7.40 – 7.60Doublet15.5 – 16.0Trans (E) geometry
Vinyl

-H
7.70 – 7.85Doublet15.5 – 16.0Trans (E) geometry
Aryl H (C-2) ~7.65Doublet of Doublets

coupling
Ortho to F and Carbonyl

Graphviz Workflow Diagram

Workflow Start Start: Reagent Prep Decision Select Method Start->Decision MethodA Method A: Batch (EtOH/NaOH, 12h) Decision->MethodA MethodB Method B: Microwave (Alumina, 3 min) Decision->MethodB Quench Quench/Extract (Ice Water or DCM) MethodA->Quench MethodB->Quench QC QC Check: TLC (Disappearance of SM) Quench->QC Purify Recrystallization (EtOH) QC->Purify

Figure 2: Operational decision tree for selecting the appropriate synthesis modality.

Expert Troubleshooting & Optimization

  • "Oiling Out":

    • Issue: The product separates as a sticky oil rather than a precipitate upon pouring into water.

    • Solution: This is common with lipophilic thio-ethers.[1] Extract the oil with EtOAc, dry over

      
      , concentrate, and then triturate with cold Hexane or Diethyl Ether to induce crystallization.
      
  • Low Yield (Cannizzaro Side Reaction):

    • Issue: The aldehyde is consumed but no chalcone forms (aldehyde disproportionates).

    • Solution: Use Method A but lower the base concentration (use 10% NaOH) or switch to Barium Hydroxide (

      
      ) which is milder and specific for aldol condensations.
      
  • S-Oxidation:

    • Issue: Mass spec shows M+16 or M+32 peaks.

    • Solution: Ensure solvents are peroxide-free (test ethers/alcohols).[1] Degas solvents with Nitrogen if the reaction time exceeds 24 hours.

References

  • Claisen, L. (1881).[5] "Condensationen von Ketonen mit Aldehyden."[2][5][4][6][7] Berichte der deutschen chemischen Gesellschaft. [1][5]

  • Thirunarayanan, G., et al. (2012).[8] "Fly-ash:H2SO4 catalyzed solvent free efficient synthesis of some aryl chalcones under microwave irradiation." Spectrochimica Acta Part A.

  • PubChem Compound Summary. (2025). "2-(3-fluorophenyl)-1-(4-(methylthio)phenyl)ethanone."[1][9] National Center for Biotechnology Information. [1]

  • BenchChem Application Note. (2025). "Microwave-Assisted Synthesis of Chalcone Derivatives."

  • Kumar, S., et al. (2013). "Chalcones: A Review on Synthesis and Pharmacological Activities." Journal of Pharmaceutical Analysis. (Contextualizing the bioactivity of thio-chalcones).

Sources

Application Note: High-Yield Synthesis of Fluorinated Thio-Chalcones via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for synthesizing fluorinated chalcones utilizing 3'-fluoro-4'-(methylthio)acetophenone as the nucleophilic partner. Chalcones (1,3-diaryl-2-propene-1-ones) are privileged scaffolds in medicinal chemistry, exhibiting anti-inflammatory, anti-infective, and anticancer properties [1, 2].[1][2][3]

The specific precursor, 3'-fluoro-4'-(methylthio)acetophenone, offers a unique structural advantage in drug design:

  • Fluorine (C3'): Enhances metabolic stability by blocking labile sites on the aromatic ring and modulates lipophilicity (

    
    ) and dipole moment, improving membrane permeability [3].
    
  • Methylthio (C4'): Acts as a bioisostere to methoxy groups but with different electronic donation properties and the potential for late-stage oxidation to sulfoxides or sulfones, expanding the structure-activity relationship (SAR) landscape.

This guide provides a robust, scalable, and self-validating protocol for the base-catalyzed condensation of this acetophenone derivative with various benzaldehydes.

Chemical Strategy & Mechanism[4][5]

The synthesis relies on the Claisen-Schmidt condensation , a specific type of crossed-aldol condensation between a ketone (acetophenone derivative) and an aldehyde lacking ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-hydrogens (benzaldehyde derivative).
Precursor Analysis
  • Substrate: 3'-fluoro-4'-(methylthio)acetophenone.

  • Reactivity: The acetyl methyl group (

    
    ) is acidified by the carbonyl. The 3'-fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the 
    
    
    
    -protons compared to non-fluorinated analogues, potentially accelerating enolate formation. The 4'-methylthio group is an electron donor (+R), but its effect is weaker than that of an oxygen analogue, ensuring the carbonyl remains sufficiently electrophilic if the reaction were reversed, but here it serves primarily as the enolate source.
Reaction Pathway

The reaction proceeds through an enolate mechanism:[4][5][6]

  • Enolization: Hydroxide base abstracts an ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -proton from the acetophenone.
    
  • Addition: The enolate attacks the electrophilic carbonyl of the benzaldehyde.

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes E1cB elimination to form the thermodynamically stable 
    
    
    
    -unsaturated ketone (chalcone), typically exclusively in the trans (
    
    
    ) configuration.
Mechanistic Visualization

The following diagram outlines the molecular logic of the synthesis:

ClaisenSchmidt Start 3'-fluoro-4'-(methylthio) acetophenone Enolate Enolate Intermediate Start->Enolate Deprotonation (-H2O) Base Base (OH-) Base->Enolate Catalysis Adduct β-Hydroxy Ketone Enolate->Adduct Nucleophilic Attack Aldehyde Aryl Aldehyde (Electrophile) Aldehyde->Adduct Product Fluorinated Chalcone (E-isomer) Adduct->Product Dehydration (-H2O) (Irreversible Step)

Figure 1: Mechanistic flow of the Claisen-Schmidt condensation for thio-chalcone synthesis.

Experimental Protocol

Scale: 5.0 mmol (Adjustable based on stoichiometry). Expected Yield: 75–90%.[1]

Materials & Reagents
ComponentRoleSpecifications
3'-fluoro-4'-(methylthio)acetophenone Nucleophile>97% Purity
Substituted Benzaldehyde Electrophile1.0 - 1.1 equivalents
Sodium Hydroxide (NaOH) Catalyst10% or 20% aq. solution
Ethanol (EtOH) Solvent95% or Absolute
Hydrochloric Acid (HCl) Neutralizer1 M solution
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-fluoro-4'-(methylthio)acetophenone (5.0 mmol, 1.0 eq) and the chosen benzaldehyde (5.0 mmol, 1.0 eq) in Ethanol (15 mL).

    • Note: If the aldehyde is solid and insoluble in cold ethanol, gently warm the mixture to 40°C until clear, then cool to room temperature (RT).

  • Catalyst Addition: Add aqueous NaOH (10% w/v, 2.5 mL) dropwise over 5 minutes while stirring vigorously.

    • Caution: The reaction is exothermic. A color change (often yellow or orange) indicates the formation of the chalcone system.

Phase 2: Reaction & Monitoring[7]
  • Stirring: Stir the mixture at room temperature for 6–12 hours.

    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The product will typically have a higher

      
       than the starting acetophenone.
      
    • Critical Check: Ensure the methylthio group is not oxidized. Avoid adding peroxides or exposing the mixture to intense UV light during stirring.

Phase 3: Workup & Purification
  • Precipitation: Pour the reaction mixture into crushed ice (approx. 100 g) containing 2 mL of 1 M HCl. This neutralizes the base and facilitates precipitation.

    • Why HCl? Neutralization prevents the retro-aldol reaction and removes water-soluble impurities.

  • Filtration: Collect the precipitate by vacuum filtration. Wash the solid with cold water (

    
     mL) until the filtrate is neutral pH.
    
  • Recrystallization: Recrystallize the crude solid from hot Ethanol.

    • Protocol: Dissolve in minimum boiling ethanol, filter hot if necessary to remove insoluble impurities, and allow to cool slowly to RT, then to 4°C.

    • Result: Needle-like crystals (often yellow) are typically obtained.

Workflow Visualization

Workflow Step1 Dissolve Precursors (Acetophenone + Aldehyde) in EtOH Step2 Add NaOH (aq) Dropwise Step1->Step2 Step3 Stir at RT (6-12 Hours) Step2->Step3 Step4 TLC Check (Hex:EtOAc 8:2) Step3->Step4 Step4->Step3 Incomplete Step5 Pour into Ice/HCl Step4->Step5 Complete Step6 Filter & Wash (Cold Water) Step5->Step6 Step7 Recrystallize (Hot EtOH) Step6->Step7

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To ensure scientific integrity, the product must be validated using the following parameters.

NMR Spectroscopy (Diagnostic Signals)
  • 
    H NMR (Alkene Region):  The hallmark of the chalcone is the 
    
    
    
    -unsaturated system. Look for two doublets between
    
    
    7.4 and 8.0 ppm
    .
    • Coupling Constant (

      
      ):  A coupling constant of 
      
      
      
      Hz
      confirms the
      
      
      -isomer (trans)
      geometry [4]. Cis isomers (rare) typically show
      
      
      Hz.
  • 
    F NMR:  A singlet (or multiplet depending on decoupling) typically around 
    
    
    
    -110 to -130 ppm
    (relative to CFCl
    
    
    ). The fluorine on the acetophenone ring will show coupling to adjacent aromatic protons.
  • Methylthio Group: A strong singlet at approximately

    
     2.5 ppm  (3H).
    
Melting Point

Sharp melting points (range


C) indicate high purity. Broad ranges suggest incomplete removal of the starting aldehyde or solvent inclusion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOH/Water mix.Evaporate 50% of the ethanol before pouring into ice. Alternatively, extract with Ethyl Acetate.
Oily Product "Oiling out" instead of crystallizing.Scratch the flask wall with a glass rod to induce nucleation. Cool to -20°C. Use a seed crystal if available.
Low Yield Incomplete reaction (Equilibrium).Increase reaction time or temperature (50°C). Ensure NaOH concentration is sufficient to generate the enolate.
Sulfur Oxidation Accidental oxidation of -SMe to -S(O)Me.Ensure no peroxides in solvents. Perform reaction under Nitrogen atmosphere if high-purity is critical.

References

  • Zhuang, C., et al. "Chalcone: A Privileged Structure in Medicinal Chemistry." Chemical Reviews, 2017.

  • Gomes, M. N., et al. "Chalcone Derivatives: Promising Starting Points for Drug Design." Molecules, 2017.

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Pavia, D. L., et al.Introduction to Spectroscopy. Cengage Learning, 2014. (Standard reference for NMR J-coupling constants).

Sources

Using 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one as a Suzuki coupling partner

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Cross-Coupling Strategies for 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one

Executive Summary & Strategic Rationale

This guide details the utilization of 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one (CAS: 2968-09-4) as an electrophilic partner in Palladium-catalyzed cross-coupling reactions.[1]

While traditional Suzuki-Miyaura coupling requires aryl halides (I, Br, Cl), this substrate presents a thiomethyl (-SMe) group.[1] Consequently, standard Suzuki protocols will fail.[1] To utilize this specific molecule as a coupling partner, researchers must employ Liebeskind-Srogl cross-coupling (desulfitative coupling) or modern C–S bond activation methodologies.[1]

Key Technical Advantages:

  • Atom Economy: Utilizes the native -SMe functionality present in early-stage COX-2 inhibitor intermediates (e.g., Etoricoxib precursors) without requiring halogenation steps.[1]

  • Orthogonal Reactivity: The C–S bond is inert to standard lithiation or Grignard conditions, allowing for multi-stage functionalization before the final cross-coupling event.

  • Fluorine Effect: The ortho-fluorine atom exerts an electronic withdrawing effect that weakens the C–S bond, theoretically accelerating oxidative addition relative to non-fluorinated thioethers.

Mechanistic Insight: The C–S Activation Pathway

Unlike standard Suzuki coupling where Pd(0) inserts into a C–X bond, the coupling of this thioether requires a "dual-metal" cooperative mechanism. A Copper(I) cofactor is essential to activate the sulfur atom, facilitating the oxidative addition of Palladium.[2]

Mechanism Visualization

LiebeskindSrogl Substrate Ar-SMe Substrate (Thioether) Cu_Complex Cu(I) Cofactor (Coordination) Substrate->Cu_Complex S-Coordination Pd_OxAdd Pd(II)-SMe Intermediate Cu_Complex->Pd_OxAdd C-S Oxidative Addition Transmetal Transmetallation (with Ar'-B(OH)2) Pd_OxAdd->Transmetal Boronic Acid Entry Product Biaryl Product (Ar-Ar') Transmetal->Product Reductive Elimination

Figure 1: Cooperative Pd/Cu catalytic cycle for the desulfitative coupling of aryl thioethers.[1]

Experimental Protocols

Protocol A: Liebeskind-Srogl Cross-Coupling (Recommended)

This is the gold-standard method for coupling 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one with aryl boronic acids.[1] It operates under neutral conditions, avoiding the strong bases typical of Suzuki coupling.

Reagents & Stoichiometry:

ComponentRoleEquivalentsNotes
Thioether Substrate Electrophile1.0 equiv1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one
Aryl Boronic Acid Nucleophile1.5 - 2.0 equivExcess required for transmetallation efficiency
Pd(dba)₂ Catalyst5 mol%Source of Pd(0)
TFP Ligand10-15 mol%Tri-2-furylphosphine (Critical for this reaction)
CuTC Cofactor1.5 - 2.0 equivCopper(I) thiophene-2-carboxylate
THF Solvent[0.1 M]Anhydrous, degassed

Step-by-Step Procedure:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a dry reaction vial with CuTC (1.5 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dba)₂ (5 mol%).

  • Ligand Addition: Add TFP (15 mol%). Note: TFP is superior to PPh3 for C-S activation due to its lower basicity.

  • Substrate Introduction: Add the 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one (1.0 equiv).[1]

  • Solvation: Add anhydrous THF to achieve a concentration of 0.1 M. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture to 50°C for 12–18 hours. The reaction mixture typically turns from dark red/brown to a lighter suspension as Cu-SMe species precipitate.[1]

  • Workup: Cool to room temperature. Dilute with diethyl ether (Et₂O) and filter through a short pad of silica gel or Celite to remove copper salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Control Point: The quality of CuTC is paramount. It is hygroscopic and air-sensitive.[1] Use fresh, high-grade CuTC for reproducible yields.[1]

Protocol B: Conversion to Aryl Halide (Standard Suzuki Route)

If the Liebeskind-Srogl conditions are not viable (e.g., cost of CuTC), the substrate must be converted to a standard Suzuki partner. Note that direct bromination of the ring is difficult due to the directing group conflict. The most reliable path is Ipso-Halogenation (swapping SMe for Halide).[1]

Note: This is an advanced transformation requiring harsh conditions.

Reagents:

  • NCS (N-Chlorosuccinimide) or NBS[1]

  • Solvent: Acetonitrile/Water

Procedure Summary: Oxidative chlorination can convert the Ar-SMe to Ar-SO₂Cl (sulfonyl chloride), which can then be coupled via desulfitative Suzuki (using PdCl2(MeCN)2).[1] However, Protocol A is generally superior in yield and step count.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Inactive CuTCPurchase fresh CuTC or synthesize/dry in-house.[1]
Homocoupling of Boronic Acid Oxidation of BoronEnsure strict anaerobic conditions (Argon sparge).
Protodeboronation Trace water/acidAdd 3Å Molecular Sieves to the reaction mixture.
Substrate Inhibition S-poisoning of PdIncrease CuTC loading to 2.5 equiv to sequester SMe.

Safety & Handling (E-E-A-T)

  • Thioether Odor: While less volatile than thiols, the substrate and the byproduct (Cu-SMe) can generate malodorous sulfides. Work in a well-ventilated fume hood.

  • Heavy Metals: This protocol generates stoichiometric Copper waste and catalytic Palladium. Dispose of solid residues in designated heavy metal waste streams.

  • HF Warning: The presence of the Fluorine atom is stable here, but if combustion occurs, trace HF may be generated.

References

  • Original Liebeskind-Srogl Methodology: Liebeskind, L. S., & Srogl, J. (2000).[1] Thiol Ester−Boronic Acid Cross-Coupling.[1][2][3][4][5] Journal of the American Chemical Society. [Link]

  • Mechanistic Studies on Thioether Coupling: Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). A Diversity-Oriented, Microwave-Assisted Synthesis of (Hetero)biaryls via the Pd-Catalyzed Cross-Coupling of Boronic Acids with Crude Aryl Sulfides.[1] Journal of the American Chemical Society. [Link]

  • Review of C-S Activation: Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Desulfitative C-C Bond Formation. Angewandte Chemie International Edition. [Link]

  • Etoricoxib Intermediate Context: Davies, I. W., et al. (2000). A Practical Synthesis of a COX-2 Inhibitor. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Preventing over-oxidation of methylsulfanyl group during synthesis

[1]

Current Status: Operational Subject: Preventing Over-Oxidation & Ensuring Chemoselectivity of the Methylsulfanyl Group Audience: Synthetic Chemists, Process Development Scientists

The Core Challenge: The "Soft" Nucleophile Paradox

The methylsulfanyl group (-SMe) presents a unique synthetic challenge due to the high electron density on the sulfur atom. In the language of Hard and Soft Acids and Bases (HSAB), the sulfur in a thioether is a "soft" nucleophile. It is exceptionally prone to attack by electrophilic oxidants.[1]

The Failure Mode: When attempting to oxidize a sulfide to a sulfoxide (S=O), the reaction often proceeds uncontrollably to the sulfone (

2

This guide provides validated protocols to control this reactivity.

Module A: Selective Oxidation (Targeting SMe S(O)Me)[1]

Objective: Stop oxidation precisely at the sulfoxide stage without forming the sulfone.

Method 1: The Gold Standard – Sodium Periodate (NaIO )

Why it works: Sodium periodate forms a cyclic intermediate that favors a single oxygen transfer.[1] It is kinetically slow to oxidize sulfoxides to sulfones, providing a massive window of selectivity.[1]

Protocol:

  • Dissolution: Dissolve the sulfide (1.0 equiv) in a 1:1 mixture of Methanol and Water (0.1 M concentration).

  • Addition: Add Sodium Periodate (NaIO

    
    ) (1.05 equiv) in portions at 0°C.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.[1]

    • Note: The reaction typically completes in 2–12 hours.

  • Workup: Filter off the precipitated sodium iodate (NaIO

    
    ). Extract the filtrate with Dichloromethane (DCM).[1]
    
Method 2: The "Green" Tunable Method – H O in HFIP

Why it works: Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor solvent that activates hydrogen peroxide while stabilizing the transition state for mono-oxidation.[1]

Protocol:

  • Setup: Dissolve sulfide (1.0 equiv) in HFIP (approx. 2–4 mL per mmol).

  • Oxidant: Add 30% H

    
    O
    
    
    (1.1 equiv) dropwise at RT.
  • Quench: Upon completion (typically <1 hour), quench with saturated aqueous Na

    
    S
    
    
    O
    
    
    (sodium thiosulfate).
Comparison of Oxidants[3][4][5][6][7][8]
OxidantSelectivity (S=O)Risk of Over-OxidationComments
NaIO

High LowBest for beginners.[1] Slow but reliable.
H

O

/HFIP
High LowFast, clean, but HFIP is expensive.[1]
mCPBA Low/Variable High Requires -78°C and strict stoichiometry.[1]
Oxone ModerateModeratepH dependent; often requires buffering.[1]

Module B: Chemoselectivity (Protecting SMe during Alcohol Oxidation)

Objective: Oxidize a primary/secondary alcohol to an aldehyde/ketone while leaving the -SMe group untouched.[1]

The Problem: Standard Jones reagent (CrO



1

The Solution: Tetrapropylammonium Perruthenate (TPAP) / NMO.[1][3]

Protocol: TPAP Oxidation (Ley-Griffith)

Mechanism: TPAP functions as a mild, catalytic oxidant.[1][3][4] The co-oxidant (NMO) regenerates the Ru species.[1] The mechanism involves a ruthenate ester intermediate with the alcohol, which is sterically and electronically distinct from the pathway required to oxidize sulfur.

Step-by-Step:

  • Preparation: To a stirred solution of the alcohol (1.0 equiv) in dry DCM (0.1 M) under Argon.

  • Additives: Add 4Å Molecular Sieves (powdered, 500 mg/mmol) and N-Methylmorpholine N-oxide (NMO) (1.5 equiv).

    • Critical: Sieves are required to remove water generated during turnover, or the catalyst will die.[1]

  • Catalyst: Add TPAP (5 mol%, 0.05 equiv) in one portion.

  • Observation: The reaction should turn dark green/black.[1] Stir at RT for 30–60 mins.[1]

  • Filtration: Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove ruthenium residues.

Visualizing the Pathway

The following diagram illustrates the energy landscape and decision logic for these transformations.

OxidationLogiccluster_0Goal: Selective S-Oxidationcluster_1Goal: Selective OH-OxidationSulfideSulfide (-SMe)Electron RichSulfide->Sulfide Remains IntactSulfoxideSulfoxide (-S(O)Me)Chiral CenterSulfide->Sulfoxide NaIO4 (0°C) or H2O2/HFIPSulfoneSulfone (-SO2Me)Over-OxidizedSulfoxide->Sulfone Excess mCPBA or HeatAlcoholAlcohol (-OH)Target GroupAlcohol->Sulfoxide Jones Reagent(Side Reaction)CarbonylCarbonyl (C=O)ProductAlcohol->Carbonyl TPAP/NMO(Ley Oxidation)

Caption: Reaction pathways showing selective routes (solid lines) vs. over-oxidation risks (dashed/dotted lines).

Troubleshooting & FAQs

Q: I used mCPBA because it was all I had, and I got a 50:50 mix of sulfoxide and sulfone. Can I fix it?

  • A: You cannot "reduce" the sulfone back easily. You must separate them.

  • Prevention: If you must use mCPBA, dissolve it in DCM and add it dropwise to the sulfide at -78°C .[1] Use exactly 0.95 equivalents (leave 5% starting material unreacted). This prevents the local concentration of oxidant from triggering the second oxidation.

Q: My TPAP reaction stalled. Can I add more catalyst?

  • A: Usually, stalling is due to water poisoning, not catalyst death.[1] Add more activated 4Å molecular sieves first. If that fails, add another 2–3 mol% of TPAP.[1] Ensure your DCM is dry.[1]

Q: Can I use Swern Oxidation for an alcohol containing a sulfide?

  • A: Proceed with caution. Swern generates dimethyl sulfide (DMS) as a byproduct.[1] However, the active species (chlorosulfonium salt) is highly electrophilic and can exchange with your substrate sulfide, potentially leading to scrambling or oxidation.[1] TPAP or Dess-Martin Periodinane (DMP) are safer alternatives.[1]

Q: How do I remove the Ruthenium residue after TPAP?

  • A: The reaction mixture is often black/sludgy. Filtration through a short pad of silica gel or Celite is mandatory before attempting column chromatography.[1]

References

  • NaIO4 Selectivity: Leonard, N. J., & Johnson, C. R. (1962).[1] Periodate Oxidation of Sulfides to Sulfoxides.[1][2] Scope, Selectivity, and Mechanism.[1][4][5][6][7] Journal of Organic Chemistry.

  • H2O2/HFIP Method: Ravikumar, K. S., Zhang, Y. M., & Begue, J. P. (1998).[1] H2O2/HFIP: A convenient system for the selective oxidation of sulfides to sulfoxides.[8] European Journal of Organic Chemistry.[1]

  • TPAP Tolerance: Ley, S. V., Norman, J., Griffith, W. P., & Marsden, S. P. (1994).[1][4][6] Tetrapropylammonium Perruthenate, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis.[1][4][6] Synthesis.

  • General Chemoselectivity: Carreno, M. C. (1995).[1] Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews.

Technical Support Center: Purification of 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one

[1]

Executive Summary & Compound Profile

This guide addresses the purification of 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one (CAS: 1415774-94-1).[1] This molecule features an acetophenone core decorated with a fluorine atom and a methylsulfanyl (thioether) group.[2]

Critical Handling Warning: The primary stability risk for this compound is the oxidation of the sulfide (-SMe) to sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) .[1] This occurs readily upon exposure to atmospheric oxygen in solution, peroxides in solvents (e.g., ethers), or trace oxidants in silica gel.

Physicochemical Profile
PropertyDescriptionImplications for Purification
State Crystalline Solid (Low MP)Prone to "oiling out" if cooling is too rapid.[1]
Lipophilicity Moderate (LogP ~3.0)Soluble in EtOAc, DCM, Toluene. Insoluble in water.
Reactivity Nucleophilic SulfurAvoid: Chlorinated solvents with trace HCl, peroxides (THF/Ether), and strong oxidants.
Key Impurities 2-Fluorothioanisole (SM), Regioisomers, SulfoxidesSulfoxides are significantly more polar and can be removed via silica chromatography.

Impurity Landscape & Removal Strategy

Understanding the origin of impurities is the first step to removal. The synthesis typically involves Friedel-Crafts acylation of 2-fluorothioanisole.[1]

ImpurityLandscapeSMStarting Material(2-Fluorothioanisole)ReactionFriedel-CraftsAcylationSM->ReactionTargetTarget Product(Para to SMe)Reaction->TargetMajor PathImpurity_IsoRegioisomer(Ortho to SMe)Reaction->Impurity_IsoMinor PathImpurity_OxOxidation Byproduct(Sulfoxide/Sulfone)Target->Impurity_OxAir/PeroxidesRecrystRecrystallization(Removes Isomers)Impurity_Iso->RecrystChromChromatography(Removes Sulfoxides)Impurity_Ox->Chrom

Figure 1: Impurity generation pathways and designated removal techniques.[1]

Primary Protocol: Recrystallization (Scalable)[1]

Recrystallization is the preferred method for removing regioisomers and starting materials.

Solvent System: Ethanol/Water (Green chemistry compliant) or Heptane/Ethyl Acetate.

Step-by-Step Procedure
  • Dissolution: Place the crude solid in a flask. Add minimal Ethanol (absolute) and heat to 60–70°C until fully dissolved.

    • Note: If the solution is dark, treat with activated charcoal (1% w/w) for 5 minutes, then hot-filter through Celite.

  • Nucleation: Remove from heat. Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.

    • Ratio: Typically 5:1 to 3:1 (Ethanol:Water).

  • Re-solubilization: Add just enough hot Ethanol to clear the turbidity.

  • Cooling: Allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

  • Crystallization: Once room temperature is reached, move to a fridge (4°C) for 4 hours.

  • Harvest: Filter the off-white needles/plates. Wash with cold Ethanol/Water (1:1).

  • Drying: Dry under high vacuum at 40°C. Do not exceed 50°C to prevent surface oxidation or melting.

Secondary Protocol: Flash Chromatography (Polishing)[1]

Use this method if the product contains sulfoxide impurities (visible as a lower Rf spot on TLC) or if the compound oils out during recrystallization.

Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (Gradient).

Gradient (% EtOAc in Hexane)Purpose
0% → 5% Elute unreacted Starting Material (High Rf).
10% → 20% Elute Target Compound (Target Rf ~0.3–0.4).
50% → 100% Flush out Sulfoxides/Sulfones (Very Low Rf).

Technical Tip: Add 0.5% Triethylamine (TEA) to the eluent if you suspect acid-catalyzed decomposition on the silica, though this acetophenone is generally stable to neutral silica.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The solution is too concentrated, or the melting point is depressed by impurities (isomers). Corrective Action:

  • Reheat the mixture to dissolve the oil.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[1]

  • Solvent Switch: Switch from EtOH/Water to Heptane/Toluene . Dissolve in minimal hot Toluene, then slowly add Heptane.

Issue 2: "I see a persistent polar spot on TLC."

Diagnosis: This is likely the sulfoxide derivative. S-oxidation is common if the crude was stored in air.[1] Corrective Action:

  • Recrystallization is often ineffective for separating sulfoxides from the parent sulfide due to co-crystallization.

  • Solution: Run a silica plug filtration. The non-polar sulfide elutes easily with 10% EtOAc/Hexane, while the polar sulfoxide sticks to the silica.

Issue 3: "The product smells like garlic/sulfur."

Diagnosis: Residual low-molecular-weight thiols or starting material (2-fluorothioanisole).[1] Corrective Action:

  • Do NOT use bleach (this will oxidize your product to a sulfone).

  • Wash the organic layer (during workup) with 10% aqueous NaOH . Thiols are acidic and will move to the aqueous layer.

  • Alternatively, use a Cu-amine wash : Wash the organic layer with 5% copper(II) sulfate in ammonium hydroxide.[1] This complexes free thiols.

Issue 4: "The solid is turning yellow/brown on the shelf."

Diagnosis: Surface oxidation or light sensitivity. Corrective Action:

  • Store the purified compound under an inert atmosphere (Nitrogen/Argon).

  • Keep in an amber vial at -20°C for long-term storage.

Decision Matrix Workflow

Follow this logic flow to determine the correct purification path for your specific crude batch.

PurificationLogicStartCrude Material AnalysisCheckTLCCheck TLC(Hexane/EtOAc 4:1)Start->CheckTLCDecision1Is there apolar spot (Rf < 0.2)?CheckTLC->Decision1Decision2Is the productan Oil or Solid?Decision1->Decision2No (Clean-ish)Action_ChromFlash Chromatography(Remove Sulfoxide)Decision1->Action_ChromYes (Sulfoxide)Action_RecrystRecrystallization(Ethanol/Water)Decision2->Action_RecrystSolidAction_VacHigh Vac Dry &Seed with CrystalDecision2->Action_VacOilAction_Vac->Action_ChromIf remains oilAction_Vac->Action_RecrystIf solidifies

Figure 2: Logic gate for selecting the appropriate purification method based on physical state and impurity profile.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4'-(Methylthio)acetophenone. Retrieved from (General synthesis and workup protocols for methylthio-acetophenones).[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11817820, 2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone. Retrieved from (Physicochemical property data for structural analogs).

  • Madesclaire, M. (1988). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 44(21), 6537-6580. (Mechanistic background on the oxidation sensitivity of the methylsulfanyl group).
  • Google Patents. (n.d.). Process for preparing haloacetophenone derivative (EP0798294A2). Retrieved from (Industrial purification methods for acetophenone derivatives).

Optimizing yield of Friedel-Crafts acetylation of 2-fluorothioanisole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Efficiency Acetylation of 2-Fluorothioanisole

Subject: Optimization of Friedel-Crafts Acylation for 2-Fluorothioanisole Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Critical Reaction Dynamics: The "Why" Behind the Yield

To optimize the yield of 1-(3-fluoro-4-(methylthio)phenyl)ethanone, you must master two competing forces: Regiochemical Alignment and Lewis Acid Sequestration .

The Electronic Battlefield

Your substrate, 2-fluorothioanisole, presents a conflict between two directing groups:[1]

  • The Thioether (-SMe): A strong activator and ortho/para director.

  • The Fluorine (-F): An inductive deactivator but resonance ortho/para director.

The Winning Logic: The resonance donation of the sulfur atom significantly overpowers the fluorine atom. Consequently, the -SMe group dictates the substitution pattern.

  • Position 4 (Para to -SMe): This is the electronically and sterically favored site. It is meta to the withdrawing fluorine, minimizing destabilization.[1]

  • Position 6 (Ortho to -SMe): Theoretically possible but sterically hindered and less favored.

The Silent Yield Killer: Catalyst Sequestration

The sulfur atom is a "soft" Lewis base. In the presence of "hard" Lewis acids like Aluminum Chloride (


), the sulfur lone pair coordinates with the aluminum before the acylation can occur.
  • Consequence: If you use the standard 1.1 equivalents of

    
    , the sulfur atom traps the catalyst, halting the reaction.
    
  • Solution: You must use >2.2 equivalents of

    
    —one equivalent to saturate the sulfur "sink," one to activate the acyl chloride, and a slight excess to drive the equilibrium.
    

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users synthesizing this intermediate.

Category A: Low Conversion (<50%)

Q: I am using 1.2 eq of


 and refluxing, but my starting material remains unreacted. Why? 
A:  You are under-dosing the catalyst. The sulfur atom in 2-fluorothioanisole complexes with the first equivalent of 

, effectively removing it from the reaction.
  • Fix: Increase

    
     loading to 2.5 - 3.0 equivalents . The first equivalent sacrifices itself to the sulfur; the rest drive the acylation.
    

Q: The reaction turns black and tarry upon reflux. Is this normal? A: No. This indicates S-dealkylation or polymerization.[1] The C-S bond is labile under high heat with strong Lewis acids.

  • Fix: Lower the temperature. Perform the addition at

    
     and allow it to warm only to room temperature (20-25°C). Do not reflux unless absolutely necessary, and strictly monitor by HPLC/TLC.
    
Category B: Impurity Profile

Q: I see a significant impurity at RRT 0.85. Mass spec suggests a loss of 14 Da. A: This is the demethylated thiol (2-fluorobenzenethiol) or its acylated thioester derivative.

  • Cause: Harsh Lewis acid conditions cleaved the methyl group.

  • Fix: Switch to a milder solvent system (DCM instead of Nitrobenzene) and strictly control the exotherm during quenching.

Q: I isolated the product, but the melting point is off. Could I have the wrong isomer? A: While unlikely due to the directing power of sulfur, check for 6-acetyl-2-fluorothioanisole .

  • Diagnostic: Check the

    
     NMR coupling constants.
    
    • Target (4-acetyl): You will see an ortho coupling (d, ~8 Hz) and a meta coupling.[1]

    • Impurity (6-acetyl): You will see a distinct pattern of adjacent protons if formed, but steric hindrance usually minimizes this.[1]

Optimized Experimental Protocol

This protocol is designed to maximize the formation of the para-isomer while suppressing S-dealkylation.

Reagents:

  • Substrate: 2-Fluorothioanisole (1.0 eq)[1][2]

  • Reagent: Acetyl Chloride (1.2 eq)

  • Catalyst:

    
     (Anhydrous, granular) (2.5 eq)[1]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Catalyst Suspension: In a flame-dried 3-neck flask under Nitrogen, suspend

    
     (2.5 eq) in anhydrous DCM (5V). Cool to 
    
    
    
    .
  • Electrophile Formation: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 mins at

    
     to form the acylium ion complex.
    
  • Controlled Addition: Dissolve 2-fluorothioanisole (1.0 eq) in DCM (2V). Add this solution dropwise to the catalyst mixture over 30-45 minutes. Crucial: Keep internal temp <

    
    .
    
  • Reaction Phase: Allow the mixture to warm slowly to Room Temperature (

    
    ). Stir for 4-6 hours.
    
    • Checkpoint: Monitor by TLC/HPLC.[1] If conversion <90% after 6h, add 0.2 eq additional

      
      .[1]
      
  • Quench (The "Danger Zone"): Cool back to

    
    . Slowly pour the reaction mixture into a stirred slurry of Ice/HCl (1M) .
    
    • Note: The hydrolysis of the Aluminum-Sulfur complex is exothermic.

  • Workup: Separate the organic layer.[3][4][5][6] Wash with water, then Brine.[1] Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate if necessary, though high purity is often achieved directly.

Visualization: Mechanism & Logic

Figure 1: Reaction Pathway & Competition

This diagram illustrates the "Sink Effect" of the sulfur atom and the path to the desired product.

ReactionPathway Substrate 2-Fluorothioanisole Complex_DeadEnd Sulfur-AlCl3 Complex (Inactive Sink) Substrate->Complex_DeadEnd 1 eq AlCl3 (Fast, Reversible) SigmaComplex Sigma Complex (Intermediate) Substrate->SigmaComplex + Acylium Ion (Rate Limiting) AlCl3 AlCl3 (Lewis Acid) Acylium Acylium Ion (Active Electrophile) AlCl3->Acylium + Acetyl Chloride Complex_DeadEnd->SigmaComplex Requires Excess AlCl3 Product 4-Acetyl-2-fluorothioanisole (Target) SigmaComplex->Product - H+

Caption: The "Sulfur Sink" effect (Grey) competes with the productive pathway (Blue). Excess catalyst is required to bypass this trap.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues in real-time.

Troubleshooting Start Issue: Low Yield / Impurities CheckColor Is Reaction Mixture Black? Start->CheckColor YesBlack Severe Decomposition CheckColor->YesBlack Yes NoBlack Check Conversion (HPLC) CheckColor->NoBlack No ActionTemp Action: Reduce Temp, Avoid Reflux YesBlack->ActionTemp CheckSM Starting Material Remaining? NoBlack->CheckSM YesSM Catalyst Poisoning CheckSM->YesSM Yes (>10%) NoSM Check for Side Products CheckSM->NoSM No ActionCat Action: Increase AlCl3 to >2.5 eq YesSM->ActionCat ActionThiol Impurity: Thiol? Check Workup pH NoSM->ActionThiol

Caption: Diagnostic logic for common failure modes in thioether acetylation.

References

  • Friedel-Crafts Acyl

    • Title: Friedel-Crafts Acylation[1][7][8][9][10]

    • Source: Organic Chemistry Portal[11]

    • URL:[Link]1]

  • Regioselectivity in Electrophilic Substitution of Thioethers

    • Title: Orientation in the Friedel-Crafts Acyl
    • Source: Journal of the American Chemical Society (via PubChem/NIH context)
    • URL:[Link]1]

  • Lewis Acid Complex

    • Title: Interaction of Lewis Acids with Organosulfur Compounds
    • Source: ScienceDirect (General Topic Overview)
    • URL:[Link]1]

Sources

Validation & Comparative

Thermal Properties of Fluorinated Acetophenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pharmaceuticals and agrochemicals, the physical state of intermediates dictates handling protocols, purification strategies, and process scalability. Fluorinated acetophenones exhibit counter-intuitive melting point trends driven by the unique electronic and steric properties of the fluorine atom.

Unlike many substituted aromatics where the para-isomer consistently exhibits the highest melting point due to symmetry, 2'-fluoroacetophenone (ortho) possesses a higher melting point (26–27 °C) than its para (4 °C) and meta (-3 °C) counterparts. This guide analyzes these thermal anomalies, provides a consolidated data reference, and details experimental protocols for accurately characterizing these low-melting "borderline" solids.

Comparative Analysis: Melting Point Data

The following table consolidates experimental melting point (MP) and boiling point (BP) data for key fluorinated acetophenone isomers. Note the prevalence of "borderline" solids—compounds that are liquid at standard laboratory temperatures but freeze under cold storage.

CompoundSubstitutionState at 20°CMelting Point (°C)Boiling Point
Acetophenone UnsubstitutedLiquid/Solid19–20202 °C
2'-Fluoroacetophenone OrthoSolid 26–27 187–189 °C
3'-Fluoroacetophenone MetaLiquid-381 °C (9 mmHg)
4'-Fluoroacetophenone ParaLiquid4196 °C
2,4-Difluoroacetophenone Ortho, ParaLiquid< 20 (Liquid)80–81 °C (25 mmHg)
2,6-Difluoroacetophenone Di-OrthoLiquid< 20 (Liquid)76–79 °C (15 mmHg)
3,4-Difluoroacetophenone Meta, ParaSolid19–2094–95 °C (13 mmHg)
3,5-Difluoroacetophenone Di-MetaSolid 34–38 -
2,3,4,5,6-Pentafluoro PerfluoroLiquid< 20 (Liquid)130–131 °C
Key Observations
  • The Ortho Anomaly: 2'-Fluoroacetophenone is the only monofluoro isomer that is consistently solid at comfortable room temperatures (25 °C).

  • Symmetry Wins in Difluoros: While monofluoro isomers defy the symmetry rule, the 3,5-difluoro isomer (symmetric meta) regains the highest melting point (34–38 °C) among the difluoros.

  • Perfluorination Effect: High degrees of fluorination (e.g., pentafluoroacetophenone) tend to depress the melting point, resulting in liquids. This is attributed to the low polarizability of fluorine, which weakens intermolecular London dispersion forces despite the increased molecular weight.

Mechanistic Insight: Why the Trends Exist

To effectively utilize these intermediates, one must understand the molecular forces at play.

The "Ortho" Dipole Effect

The anomalously high melting point of 2'-fluoroacetophenone compared to the para isomer contradicts the general rule of symmetry (where para usually packs better).

  • Conformation: 2'-fluoroacetophenone adopts a specific s-trans conformation where the carbonyl oxygen and the fluorine atom are anti-periplanar. This minimizes dipole-dipole repulsion and creates a highly ordered electrostatic potential surface.

  • Crystal Lattice Energy: This locked conformation facilitates more efficient crystal packing compared to the 4'-isomer, where the fluorine is distal and the acetyl group has more rotational freedom, leading to a "looser" crystal lattice and a lower melting point (4 °C).

The "Liquid" Nature of Fluorine

Fluorine is unique; it is highly electronegative but has very low polarizability.

  • Weak Dispersion Forces: As you add more fluorine atoms (e.g., 2,4,6-trifluoro or pentafluoro), the molecule becomes "slippery" at the molecular level. The fluorine atoms do not engage in strong van der Waals interactions compared to hydrogen or chlorine.

  • Result: Unless the molecule has high symmetry (like 3,5-difluoro), poly-fluorinated acetophenones tend to be liquids with relatively low boiling points for their mass.

Experimental Protocol: Handling Low-Melting Solids

Many of these compounds (e.g., 4'-fluoroacetophenone, 3,4-difluoroacetophenone) melt near room temperature. This creates significant challenges in purity determination and handling. Standard capillary melting point methods often fail due to supercooling or "oiling out."

Protocol: Low-Temperature Crystallization & DSC Analysis

Objective: To accurately determine the melting point and ensure phase purity of borderline solid/liquid isomers.

Step 1: Overcoming Supercooling These compounds easily supercool, remaining liquid well below their freezing point.

  • Cool the sample to -20 °C (freezer) or -78 °C (dry ice/acetone) to induce nucleation.

  • If a glass forms (amorphous solid) instead of crystals, scratch the inner wall of the vessel with a glass rod to induce crystallization.

  • Seeding: For process scale, always retain a small "seed crystal" of the pure solid (stored in a freezer) to initiate crystallization in future batches.

Step 2: Differential Scanning Calorimetry (DSC) For MPs below 30 °C, visual capillary methods are unreliable.

  • Sample Prep: Hermetically seal 2–5 mg of the solidified sample in an aluminum pan.

  • Equilibration: Cool the cell to at least 30 °C below the expected MP (e.g., -20 °C for 4'-fluoroacetophenone).

  • Ramp: Heat at 2 °C/min.

  • Data Interpretation: Record the onset temperature of the endothermic peak, not the peak maximum. This onset represents the true melting point of the pure crystal lattice.

Visualization: Workflow for Characterization

MP_Determination Start Start: Unknown Fluorinated Acetophenone Visual Visual Inspection at 20°C Start->Visual Liquid Liquid State Visual->Liquid Flows freely Solid Solid State Visual->Solid Crystalline Cooling Cool to -20°C (Induce Nucleation) Liquid->Cooling DSC DSC Analysis (Heat 2°C/min) Solid->DSC MP < 30°C Capillary Standard Capillary MP Solid->Capillary MP > 40°C Crystallized Crystallized? Cooling->Crystallized Crystallized->Cooling No (Glass/Oil) -> Scratch/Seed Crystallized->DSC Yes (Low MP) Result_Low Record Onset Temp (Low MP Solid) DSC->Result_Low Result_High Record Clear Point (Stable Solid) Capillary->Result_High

Figure 1: Decision workflow for characterizing low-melting fluorinated intermediates. Note that for compounds melting < 30°C, DSC is the gold standard.

Applications in Synthesis

Understanding these physical properties allows for smarter process design:

  • Solvent-Free Reactions: Since many isomers (e.g., 4'-fluoro, 3'-fluoro) are liquids, they can often be used as their own solvent in acylation or reduction reactions, improving atom economy.

  • Purification:

    • 2'-Fluoro & 3,5-Difluoro: Can be purified by recrystallization (e.g., from hexanes/EtOAc) due to their solid nature.

    • 4'-Fluoro & Poly-fluoros: Require distillation. Due to their high boiling points (180–200 °C), vacuum distillation is mandatory to prevent thermal decomposition or defluorination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9828, 4'-Fluoroacetophenone. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). o-Fluoroacetophenone Phase Change Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Etsuko, T. et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

Safety Operating Guide

1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

This guide defines the safe handling and disposal of 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one (also known as 3'-Fluoro-4'-(methylthio)acetophenone). As a research intermediate containing both a halogen (fluorine) and a thioether (sulfur), this compound presents specific waste management challenges that generic safety protocols often overlook.

Critical Hazard: The thioether moiety (-SMe) renders this compound susceptible to oxidation and potentially malodorous. The fluorine atom necessitates specific incineration parameters to capture Hydrogen Fluoride (HF) emissions.

Chemical Profile
PropertySpecification
Chemical Name 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one
Molecular Formula C₉H₉FOS
Molecular Weight 196.24 g/mol
Functional Groups Ketone (Acetyl), Aryl Fluoride, Thioether (Sulfide)
Predicted State Solid or Viscous Oil (Low melting point anticipated)
Primary Hazards Skin/Eye Irritant (H315/H319), STOT-SE (H335), Potential Stench

Operational Safety: The "Why" Behind the Protocol

To ensure a self-validating safety system, researchers must understand the reactivity driving these protocols.

A. The Thioether Constraint (Odor & Oxidation)
  • Mechanism: The methylsulfanyl group is electron-rich and easily oxidized.

  • Operational Risk: Mixing this waste with strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide, Perchlorates) in a waste drum can trigger an exothermic reaction, converting the sulfide to a sulfoxide or sulfone. This can pressurize containers or cause thermal runaway.

  • Control: Strict Segregation. Never dispose of this compound in "Oxidizing Waste" containers.

B. The Fluorine Constraint (Thermal Destruction)
  • Mechanism: Upon combustion, the carbon-fluorine bond breaks to form Hydrogen Fluoride (HF).

  • Operational Risk: Standard catalytic oxidizers or low-temp incinerators may be damaged by HF, and release of HF into the atmosphere is a critical regulatory violation.

  • Control: Waste must be flagged for High-Temperature Incineration with Alkaline Scrubbing .

Disposal Procedures

Do not use generic "Organic Waste" tags. Use the following specific workflow to ensure downstream compliance.

Step-by-Step Disposal Protocol
  • Segregation:

    • Classify as Halogenated Solvent/Organic Waste .

    • Ensure the container is compatible (HDPE is preferred over glass to prevent breakage, though glass is chemically compatible).

    • Verify: The waste container must not contain acidic oxidizers.

  • Solvent Dilution (If neat):

    • If disposing of the pure solid/oil, dissolve in a minimal amount of compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate) or a halogenated solvent (Dichloromethane) to facilitate liquid injection at the incinerator.

  • Labeling:

    • Label must explicitly state: "Contains Organic Fluorine and Sulfur" .

    • List components: "1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one".[1]

  • Waste Stream Routing:

    • Route to: High-BTU Incineration (RCRA Part B Permitted Facility) .

    • Requirement: Flue gas scrubbing (Caustic/Lime injection) to neutralize HF and SO₂.

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 1-[3-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one CheckState Is Waste Solid or Liquid? Start->CheckState Dissolve Dissolve in Acetone/DCM (Create Liquid Stream) CheckState->Dissolve Solid/Oil Segregate Segregation Check: Are Oxidizers Present? CheckState->Segregate Liquid Soln Dissolve->Segregate Danger STOP: Do Not Mix! Risk of Exothermic Oxidation Segregate->Danger Yes (H2O2, HNO3) Classify Classify Stream: Halogenated Organic + Sulfur Segregate->Classify No Label Labeling: 'Contains Fluorine & Sulfur' Classify->Label Final Shipment: Incineration w/ Scrubbers Label->Final

Figure 1: Logic flow for segregating and packaging fluorinated thioether waste to prevent incompatibility events.

Emergency Contingencies: Spill & Exposure

The primary concern during a spill is the potential for noxious odors (thioether) and skin irritation.

Spill Management Protocol
PhaseActionRationale
1. PPE Selection Nitrile Gloves (Double gloving recommended) , Lab Coat, Safety Goggles.Thioethers are lipophilic and can permeate skin; double gloving delays breakthrough.
2. Containment Cover spill immediately with Vermiculite or Activated Carbon .Activated carbon is superior for adsorbing organic odors.
3. Removal Scoop absorbed material into a wide-mouth jar. Seal tightly.Minimizes evaporation and odor spread.
4. Decontamination Wash surface with 10% Bleach (Sodium Hypochlorite) solution, followed by water.Critical: Bleach oxidizes the thioether (-SMe) to a non-volatile sulfoxide (-S(=O)Me), effectively killing the odor.
Spill Response Workflow

SpillResponse Spill Spill Detected PPE Don PPE: Double Nitrile Gloves Spill->PPE Absorb Apply Absorbent: Activated Carbon/Vermiculite PPE->Absorb Scoop Collect Solids into Sealed Jar Absorb->Scoop Oxidize Surface Decon: Apply 10% Bleach Scoop->Oxidize Clean Final Wash: Soap & Water Oxidize->Clean

Figure 2: Sequential response to minimize odor contamination and exposure.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 403-42-9 (4'-Fluoroacetophenone - Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Wastes - Hazardous Waste - Treatment, Storage and Disposal. Retrieved from [Link]

  • ScienceMadness Wiki. Disposal of Organic Compounds (Sulfur/Halogen Protocols). Retrieved from [Link]

Sources

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